4-Aminopentan-2-one hydrochloride
Description
4-Aminopentan-2-one hydrochloride (CAS: 18920-74-6) is an organic compound featuring a ketone group at the second carbon and an amine group at the fourth position of a pentane chain, with a hydrochloride salt enhancing its stability and solubility. Hydrochloride salts are commonly employed to improve compound bioavailability and handling properties, as seen in analogous substances like dopamine hydrochloride and 4-aminopiperidin-2-one hydrochloride . Supplier listings (–13) confirm its commercial availability for research and development, though toxicological and solubility data remain unreported.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-aminopentan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4(6)3-5(2)7;/h4H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMBJCDJMBTWMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-aminopentan-2-one hydrochloride with structurally or functionally related hydrochlorides, emphasizing molecular features, applications, and safety profiles:
Key Observations:
Structural Diversity: 4-Aminopentan-2-one HCl is linear, contrasting with cyclic analogs like 4-aminopiperidin-2-one HCl or adamantane-based memantine HCl . Its ketone group differentiates it from phenolic (tapentadol HCl) or catecholic (dopamine HCl) structures. Amine positioning varies: primary amines dominate (4-aminopentan-2-one, memantine), while benzydamine and tapentadol feature tertiary amines.
Solubility and Stability: Hydrochloride salts universally improve water solubility, critical for drug formulation (e.g., dopamine HCl ). Data gaps for 4-aminopentan-2-one HCl necessitate empirical testing.
Applications: 4-Aminopentan-2-one HCl’s role as an intermediate aligns with 4-aminopiperidin-2-one HCl’s use in bioactive synthesis . Conversely, benzydamine and tapentadol are active pharmaceuticals with specific receptor targets.
Safety Profiles: While 4-aminopentan-2-one HCl lacks explicit toxicological data, analogous compounds mandate rigorous precautions (e.g., eye flushing for benzydamine HCl , CNS monitoring for memantine HCl ).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-aminopentan-2-one hydrochloride in laboratory settings, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves stereoselective reduction of precursors like 4-aminopentan-2-one using chiral catalysts (e.g., Pd/C under hydrogen gas). Reaction conditions (temperature, pressure, solvent polarity) must be tightly controlled to minimize racemization. For example, mild conditions (25–40°C, 1–3 atm H₂) in polar aprotic solvents (e.g., THF) enhance enantiomeric excess . Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy should be used to verify stereochemical purity .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure and substituent positions (e.g., distinguishing ketone vs. amine proton environments) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula and detect impurities .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability under varying temperatures .
Q. What strategies are recommended for resolving discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions in bioactivity data (e.g., enzyme inhibition vs. activation) may arise from differences in assay conditions. Researchers should:
- Replicate experiments using standardized protocols (e.g., fixed pH, temperature, and substrate concentrations).
- Perform dose-response curves to identify IC₅₀/EC₅₀ values under controlled conditions.
- Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic assays for enzymatic activity) to cross-validate results .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced target specificity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., neurological or cardiovascular receptors). Focus on hydrogen bonding and steric complementarity between the compound’s amino/ketone groups and active-site residues .
- MD Simulations : Run molecular dynamics (e.g., GROMACS) to assess stability of ligand-receptor complexes over time (≥100 ns trajectories). Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .
Q. What experimental approaches are effective in elucidating the metabolic pathways of this compound in vitro?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track metabolic intermediates via LC-MS/MS.
- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and co-factors (NADPH) to identify phase I/II metabolites.
- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to assess potential drug-drug interactions .
Q. How can researchers address challenges in scaling up enantioselective synthesis of this compound while maintaining yield and purity?
- Methodological Answer :
- Continuous Flow Systems : Implement microreactors with immobilized chiral catalysts (e.g., Pd nanoparticles on silica) to enhance reproducibility and reduce catalyst leaching .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progress and impurity formation .
Data Analysis and Experimental Design
Q. What statistical methods are suitable for analyzing dose-dependent cytotoxicity data of this compound in cell-based assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate LD₅₀ values.
- ANOVA with Post-hoc Tests : Compare treatment groups (e.g., control vs. compound-treated) to assess significance (p < 0.05).
- Synergy Analysis : For combination studies, use the Chou-Talalay method to compute combination indices (CI < 1 indicates synergy) .
Q. How should researchers design experiments to investigate the role of this compound in modulating oxidative stress pathways?
- Methodological Answer :
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in flow cytometry or confocal microscopy to quantify intracellular ROS levels.
- Western Blotting : Measure expression of antioxidant proteins (e.g., Nrf2, SOD) in treated vs. untreated cells.
- Gene Knockdown : Apply siRNA targeting Nrf2/Keap1 to validate the compound’s mechanism in ROS scavenging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
